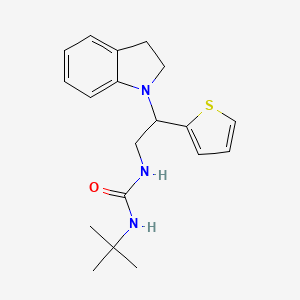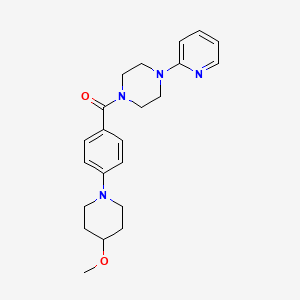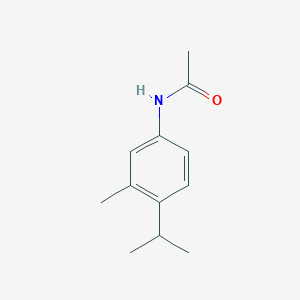
2-Chloro-2-(4-fluorophenyl)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2-(4-fluorophenyl)acetyl chloride is a chemical compound used in organic synthesis . It is used as an acylating agent .
Molecular Structure Analysis
The molecular formula of this compound is C8H5Cl2FO . It contains total 17 bond(s); 12 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 acyl halogenide(s) (aliphatic) .Chemical Reactions Analysis
This compound is used as an acylating agent in organic synthesis . It is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine . It is also used in the preparation of N-acyl isothiouronium chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted melting point of 48.91° C, a predicted boiling point of 254.3° C at 760 mmHg, a predicted density of 1.4 g/cm^3, and a predicted refractive index of n 20D 1.53 .科学研究应用
2C4FPC has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anticonvulsants, antipsychotics, and anti-inflammatory drugs. It has also been used in the synthesis of polymers, such as poly(vinyl chloride) and poly(ethylene terephthalate). Additionally, it has been used in the synthesis of organic dyes and pigments.
作用机制
Target of Action
It’s known that chloroacetyl chloride, a similar compound, is used as a chlorinating and acylating agent . It’s plausible that 2-Chloro-2-(4-fluorophenyl)acetyl chloride might have similar targets and roles.
Mode of Action
It’s known that chloroacetyl chloride can cause acylation . This suggests that this compound might interact with its targets through acylation, leading to changes in the targets’ structure and function.
Biochemical Pathways
It’s known that acylation, a potential mode of action for this compound, can affect various biochemical pathways by modifying proteins and other biomolecules . The downstream effects would depend on the specific targets and pathways involved.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts through acylation, as suggested by the similarity to chloroacetyl chloride , it could cause structural and functional changes in its targets, potentially affecting various cellular processes.
实验室实验的优点和局限性
2C4FPC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a low boiling point and is stable at room temperature. However, it is a toxic compound, and should be handled with caution.
未来方向
There are a variety of potential future directions for research on 2C4FPC. For example, further research could be conducted on the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, research could be conducted on the synthesis of other compounds using 2C4FPC as a starting material. Finally, research could be conducted on the potential applications of 2C4FPC in the synthesis of pharmaceuticals, polymers, and organic dyes and pigments.
合成方法
2C4FPC is synthesized through a nucleophilic substitution reaction. The reaction involves the reaction of 4-fluorophenol with thionyl chloride in the presence of a base such as pyridine or triethylamine. This reaction yields 2C4FPC as a colorless liquid. The reaction is typically performed at room temperature and can be completed in a few hours.
安全和危害
2-Chloro-2-(4-fluorophenyl)acetyl chloride is considered hazardous. It is classified as a flammable liquid (Category 2), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It should be handled with care, avoiding contact with skin and eyes, and used only in well-ventilated areas .
属性
IUPAC Name |
2-chloro-2-(4-fluorophenyl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXVEVGYSVNGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2912661.png)
![2-Cyclopropyl-5-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2912663.png)
![9-(4-fluorophenyl)-1-methyl-3-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2912664.png)

![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2912668.png)

![(1R,2R,5R,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-octahydro-2H-dispiro[naphthalene-1,2':5',3''-bis(oxolane)]-5''-one](/img/structure/B2912672.png)

![1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2912674.png)



![Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2912679.png)
